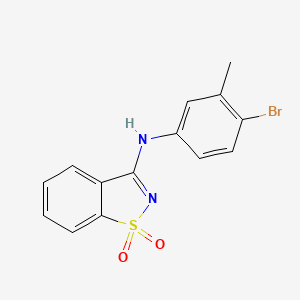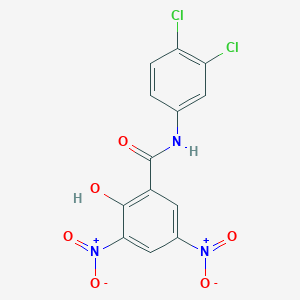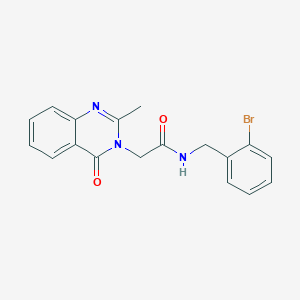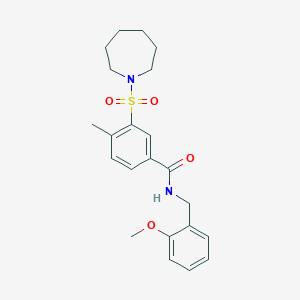![molecular formula C24H23N3O5 B12488193 Methyl 3-[(furan-2-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12488193.png)
Methyl 3-[(furan-2-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(furan-2-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound that features a combination of furan, piperazine, and benzoate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(furan-2-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylcarbonyl chloride, which is then reacted with an amine to form the corresponding amide. This intermediate is further reacted with a piperazine derivative and finally esterified with methyl benzoate under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(furan-2-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furan-2,3-dione derivatives, while reduction of the carbonyl groups would yield the corresponding alcohols .
Aplicaciones Científicas De Investigación
Methyl 3-[(furan-2-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(furan-2-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Used in leukemia treatment.
3-(4-(5-(Aminomethyl)furan-2-carbonyl)piperazin-1-yl)propanenitrile hydrochloride:
Uniqueness
Methyl 3-[(furan-2-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C24H23N3O5 |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
methyl 4-(4-benzoylpiperazin-1-yl)-3-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C24H23N3O5/c1-31-24(30)18-9-10-20(19(16-18)25-22(28)21-8-5-15-32-21)26-11-13-27(14-12-26)23(29)17-6-3-2-4-7-17/h2-10,15-16H,11-14H2,1H3,(H,25,28) |
Clave InChI |
YTXVDTJFUCXUJY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-bromophenyl)-2-oxoethyl] 2-benzamido-2-methylpropanoate](/img/structure/B12488111.png)
![N-[(1-ethyl-1H-indol-3-yl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B12488122.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12488127.png)

![3-(Benzylcarbamoyl)-2-[(4-methylphenyl)methyl]propanoic acid](/img/structure/B12488133.png)
![8-(benzylsulfanyl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12488151.png)


![(3aS,4R,9bR)-8-methyl-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B12488158.png)

![5-({5-Bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12488162.png)
![N-(5-{[4-(dimethylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B12488167.png)
![N-benzyl-2-[(2E)-3-(3-hydroxypropyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12488177.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B12488179.png)
